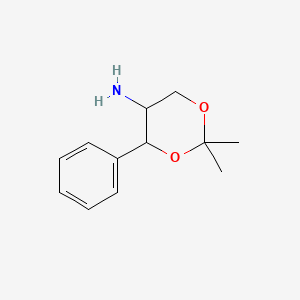

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Description

Significance of Chiral 1,3-Dioxane (B1201747) Frameworks in Synthetic Chemistry

Chiral 1,3-dioxane frameworks are significant structural motifs in organic chemistry. nih.gov These cyclic acetals and ketals are frequently found in bioactive molecules, including natural products and synthetic pharmaceutical agents. nih.govresearchgate.netnih.gov Their rigid, chair-like conformation allows for a high degree of stereochemical control in chemical reactions, making them valuable as chiral auxiliaries and synthetic intermediates. researchgate.net The stereochemistry of 1,3-dioxane derivatives is a subject of ongoing investigation, with NMR methods being a key tool for elucidating their structures. researchgate.net The presence of both alkyl and aryl substituents on the dioxane ring can lead to specific conformational preferences, which is a critical aspect of their synthetic utility. researchgate.net Researchers have developed various methods for the synthesis of chiral 1,3-dioxanes, highlighting their importance in accessing enantiomerically pure compounds. nih.govrsc.org

The applications of 1,3-dioxane derivatives extend to the pharmaceutical and cosmetics industries. researchgate.netnih.govnih.goviucr.org They are integral components of molecules that exhibit a range of biological activities, including cytotoxic and antimuscarinic properties. researchgate.netnih.govnih.goviucr.org

Role of Substituted Amines as Versatile Building Blocks in Advanced Organic Synthesis

Substituted amines are fundamental building blocks in organic chemistry due to their reactivity and versatility. amerigoscientific.com As derivatives of ammonia (B1221849), amines possess a lone pair of electrons on the nitrogen atom, which allows them to function as nucleophiles and bases in a wide array of chemical reactions. molport.com This reactivity is harnessed in numerous synthetic transformations, including nucleophilic substitution, acylation, and the formation of amides. amerigoscientific.commolport.com

The importance of amines is underscored by their role as key intermediates in the synthesis of a vast number of organic compounds, such as pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com For instance, primary aromatic amines can be converted into diazonium salts, which are highly reactive intermediates used to form azo compounds, known for their vibrant colors. molport.com The ability to form peptide bonds makes amines essential components of amino acids, the building blocks of proteins. molport.compurkh.com Modern synthetic methods continue to expand the utility of amines, with techniques like reductive amination providing efficient pathways to primary, secondary, and tertiary amines. amerigoscientific.com

Research Landscape and Potential of 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

This compound serves as a valuable chiral building block in synthetic organic chemistry. One notable application is in the asymmetric synthesis of α-quaternary arylglycines. In this process, the amine is used to create α-aminonitriles through a Strecker reaction. Subsequent α-alkylation of these intermediates allows for the preparation of optically pure α-quaternary arylglycines.

The structural components of this compound also appear in pharmacologically active molecules. For example, a derivative, 1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea, has been identified as a selective orexin-2 receptor (OX2R) antagonist. Orexin (B13118510) receptors play a role in regulating sleep and wakefulness, and antagonists of these receptors have been investigated for their potential to promote sleep. This highlights the potential of the this compound scaffold in medicinal chemistry and drug discovery.

The combination of the stereochemically defined 1,3-dioxane ring and the reactive amine functionality makes this compound a compound of interest for the synthesis of complex, biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNGCJMEDIBPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956456 | |

| Record name | 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35019-66-0 | |

| Record name | 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 4 Phenyl 1,3 Dioxan 5 Amine and Analogues

General Synthetic Routes and Precursors

The construction of the 2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine scaffold generally relies on the formation of the 1,3-dioxane (B1201747) ring followed by the introduction or modification of the amine group.

Multistep Synthetic Strategies for 1,3-Dioxane-5-amines

Multistep syntheses of 1,3-dioxan-5-amines often commence with the preparation of a suitably functionalized 1,3-diol precursor. A common strategy involves the protection of a diol as a cyclic acetal (B89532) or ketal, followed by functional group interconversions to introduce the amine.

A key intermediate in the synthesis of related 5-amino-1,3-dioxane derivatives is 2,2-dimethyl-1,3-dioxan-5-one (B43941). This ketone can be synthesized from tris(hydroxymethyl)aminomethane. The process involves the protection of the amino and one hydroxyl group as an oxazolidine, followed by ketalization of the remaining two hydroxyl groups with 2,2-dimethoxypropane, and subsequent oxidative cleavage of the vicinal amino alcohol to yield the desired ketone. chemicalbook.com

Once the 2,2-dimethyl-1,3-dioxan-5-one is obtained, the amine functionality can be introduced via reductive amination. This can be achieved by reacting the ketone with an ammonia (B1221849) source, such as an anhydrous ammonia-ethanol solution, in the presence of a catalyst like palladium on carbon under a hydrogen atmosphere. google.com Alternatively, ammonium (B1175870) formate (B1220265) can be used as both the hydrogen and ammonia source. google.com Another approach involves the formation of the corresponding 1,3-dioxan-5-one (B8718524) oxime, which can then be reduced to the primary amine by catalytic hydrogenation. google.com

A general synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ketalization | Tris(hydroxymethyl)aminomethane, 2,2-dimethoxypropane, p-toluenesulfonic acid, DMF | 5-Amino-2,2-dimethyl-1,3-dioxan-5-methanol |

| 2 | Oxidative Cleavage | NaIO4, KH2PO4, water | 2,2-Dimethyl-1,3-dioxan-5-one |

| 3 | Reductive Amination | NH3/Ethanol, Pd/C, H2 | 5-Amino-2,2-dimethyl-1,3-dioxane |

This table outlines a general route to a 5-amino-1,3-dioxane scaffold. The introduction of the C4-phenyl group would require a modified starting material or subsequent C-H functionalization.

Utilization of Meldrum's Acid Derivatives in Dioxane Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile precursor in organic synthesis due to its high acidity and reactivity. Its derivatives can serve as building blocks for various heterocyclic systems, including 1,3-dioxanes.

Knoevenagel condensation of Meldrum's acid with aldehydes, including benzaldehyde (B42025) derivatives, is a common reaction to form 5-arylidene Meldrum's acid derivatives. oakwoodchemical.com These condensation products possess a reactive double bond that can be further functionalized. For instance, Michael addition of nucleophiles to the arylidene derivative can lead to the formation of more complex structures. researchgate.net

While not a direct route to this compound, the reaction of Meldrum's acid with benzaldehyde demonstrates the formation of a C-C bond at the 5-position of a 1,3-dioxane ring system, which is a key structural feature of the target molecule. Further transformations, such as reduction of the double bond and one of the carbonyl groups, followed by conversion of the remaining carbonyl to an amine, could conceptually lead to the desired product, although this would represent a challenging multistep process.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Meldrum's acid | Benzaldehyde | Triethylamine (catalyst), Reflux | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |

This table demonstrates a key reaction of Meldrum's acid that introduces an aryl group at the C5 position, a foundational step for building related structures.

Asymmetric Synthesis Approaches for Stereocontrolled Formation

The presence of stereocenters at the C4 and C5 positions of this compound necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure or enriched isomers.

Chiral Catalyst-Mediated Dioxane Construction

The enantioselective synthesis of 1,3-dioxanes can be achieved through the use of chiral catalysts. Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the construction of chiral 1,3-dioxanes. chemicalbook.com These catalysts can promote reactions such as hemiacetalization/intramolecular oxy-Michael addition cascades to form the dioxane ring with high enantioselectivity. chemicalbook.com

For the synthesis of a 4-phenyl-1,3-dioxane (B1205455), a chiral phosphoric acid could catalyze the reaction between a suitable 1,3-diol precursor and benzaldehyde or a derivative. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the dioxane product over the other.

| Catalyst Type | Reaction | Key Features |

| Chiral Phosphoric Acid | Hemiacetalization/intramolecular oxy-Michael addition | High enantioselectivity in the formation of the 1,3-dioxane ring. |

This table highlights the utility of chiral phosphoric acids in the asymmetric synthesis of the core 1,3-dioxane structure.

Kinetic Resolution and Enantioselective Preparations

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. In the context of this compound, a racemic mixture of the amine could be resolved using a chiral resolving agent or a biocatalyst.

Enzymatic kinetic resolution, for instance, often employs lipases or proteases to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com Dynamic kinetic resolution (DKR) is an even more efficient process where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. Chemoenzymatic DKR processes, combining a metal catalyst for racemization and an enzyme for resolution, have been successfully applied to a variety of primary amines.

| Resolution Method | Catalyst/Reagent | Principle |

| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Selective acylation of one enantiomer of the racemic amine. |

| Chemoenzymatic Dynamic Kinetic Resolution | Ruthenium catalyst (for racemization) and a lipase | Continuous racemization of the starting material coupled with selective enzymatic acylation. |

This table summarizes common methods for the kinetic resolution of chiral amines, which are applicable to the target molecule.

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the case of this compound, which has two stereocenters, four possible stereoisomers exist (cis and trans pairs of enantiomers).

One approach to diastereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary could be attached to the nitrogen atom of a precursor, and a subsequent reaction to form the C4 stereocenter would proceed with a preference for one diastereomer. The auxiliary can then be removed to yield the desired enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov

Another strategy is substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the formation of a new stereocenter. For instance, if the 4-phenyl-1,3-dioxane ring is formed in an enantioselective manner first, the subsequent introduction of the amine group at the C5 position can be influenced by the stereochemistry at C4, leading to a preference for either the cis or trans diastereomer. The choice of reagents and reaction conditions can significantly impact the diastereomeric ratio of the product.

| Strategy | Principle | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Use of an Evans oxazolidinone or pseudoephedrine derivative. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate influences the stereochemical outcome of a reaction. | Diastereoselective reduction of a 2,2-dimethyl-4-phenyl-1,3-dioxan-5-imine precursor. |

This table illustrates key strategies for achieving diastereoselectivity in the synthesis of the target compound's isomers.

Preparation of Functionalized Derivatives and Intermediates

The creation of the foundational components of the target molecule relies on robust synthetic methods for preparing key building blocks such as N-modified glycines and aminonitriles.

Synthesis of N-Modified Glycines and Aminonitriles

N-substituted glycines are valuable precursors in the synthesis of a variety of organic molecules. One common approach involves the reaction of a primary amine with a haloacetic acid. For instance, N-aryl glycines can be synthesized from the corresponding anilines and ethyl chloroacetate (B1199739) in the presence of a base like sodium acetate, followed by hydrolysis of the resulting ester. nih.gov A one-pot procedure has also been developed for the synthesis of substituted N-aryl glycines starting from 2-chloro-N-aryl acetamides. This method utilizes a copper(II) chloride and potassium hydroxide-mediated intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved with ethanolic potassium hydroxide (B78521) to yield the desired N-aryl glycine. nih.govrsc.org This process is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Another important class of intermediates, α-aminonitriles, can be prepared through the Strecker reaction. This versatile, one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgnih.gov The reaction can be catalyzed by various Lewis acids, such as indium powder in water, which promotes the formation of an imine intermediate that is subsequently attacked by the cyanide nucleophile. nih.gov This method is compatible with a wide range of aliphatic, aromatic, and heteroaromatic aldehydes and various amines. nih.gov

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Aldehyde, Amine, TMSCN | Indium Powder (10 mol%) in Water | α-Aminonitrile | 79-98 | nih.gov |

| 2-Chloro-N-aryl acetamide | CuCl₂·2H₂O, KOH, then ethanolic KOH | N-Aryl glycine | High | nih.govrsc.org |

| Aniline, Ethyl chloroacetate | Sodium acetate, then hydrolysis | N-Aryl glycine | Moderate | nih.gov |

Reductive Amination Strategies for Chiral Alpha-Amines

Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of a carbonyl group to an amine via an imine or iminium ion intermediate. masterorganicchemistry.comnih.gov When applied to prochiral ketones, this method can be adapted to produce chiral amines with high enantioselectivity, a critical consideration in pharmaceutical synthesis.

The enantioselective reductive amination (ERA) of ketones is often achieved using chiral catalysts, typically based on transition metals like iridium, rhodium, or ruthenium, in the presence of a reducing agent. dicp.ac.cn For instance, Ir-f-Binaphane complexes have demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of aryl ketones. dicp.ac.cn The choice of reducing agent is also crucial; sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. nih.govresearchgate.net

However, the reductive amination of sterically hindered ketones, often referred to as bulky-bulky ketones, presents a significant challenge. researchgate.net Biocatalytic approaches using amine dehydrogenases (AmDHs) have emerged as a powerful tool to overcome this limitation, enabling the efficient reductive amination of such challenging substrates. researchgate.net

| Ketone Substrate | Catalyst/Reducing Agent | Amine Source | Enantiomeric Excess (ee) | Reference |

| Aryl ketones | Ir-f-Binaphane / H₂ | Primary amines | up to 96% | dicp.ac.cn |

| Various ketones | Chiral Phosphoric Acid / Hantzsch ester | Protected amines | High | nih.gov |

| Bulky-bulky ketones | Amine Dehydrogenases (AmDHs) | Ammonia | High | researchgate.net |

Formation of Azomethines and Iminium Salts

Azomethines (imines) and their protonated or alkylated forms, iminium salts, are key reactive intermediates in the synthesis of amines via reductive amination. masterorganicchemistry.comwikipedia.org They are typically formed in situ from the condensation of a primary or secondary amine with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removal of water. dicp.ac.cn

The mechanism of imine formation under mildly acidic conditions involves a sequence of steps: nucleophilic addition of the amine to the carbonyl carbon, proton transfer to form a carbinolamine intermediate, protonation of the hydroxyl group to create a good leaving group (water), and finally, elimination of water to form the C=N double bond of the imine. libretexts.org When a secondary amine is used, the final deprotonation step to form a neutral imine is not possible, resulting in the formation of a stable iminium salt. masterorganicchemistry.com

These iminium salts are highly electrophilic and readily undergo reduction by hydride reagents to afford the final amine product. nih.govwikipedia.org The controlled formation and subsequent reaction of these intermediates are central to the success of reductive amination strategies.

Reactivity and Reaction Mechanisms of 2,2 Dimethyl 4 Phenyl 1,3 Dioxan 5 Amine

General Chemical Transformations of the Amine and Dioxane Moieties

The reactivity of 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is governed by the interplay of its primary amine group and the 1,3-dioxane (B1201747) ring. The 1,3-dioxane moiety, a cyclic acetal (B89532), is generally stable under neutral, basic, oxidative, and reductive conditions. thieme-connect.de Its primary liability is towards acidic conditions (both Brønsted and Lewis acids), which can lead to hydrolysis and ring-opening to reveal the parent 1,3-diol and carbonyl compound. thieme-connect.de This stability makes the dioxane ring a common protecting group in organic synthesis. thieme-connect.dewikipedia.org

The amine group (–NH2) is a nucleophilic and basic center. It can undergo a wide range of reactions typical of primary amines, such as acylation, alkylation, and reactions with carbonyl compounds to form imines. The presence of the bulky dioxane ring may sterically hinder reactions at the amine, but the amine's electronic properties remain a key driver of the molecule's reactivity.

Oxidation, Reduction, and Substitution Reactions of Related Dioxane Compounds

While the 1,3-dioxane ring is robust, it is not entirely inert. Studies on the parent 1,3-dioxane have elucidated its behavior under specific oxidative conditions. The gas-phase oxidation of 1,3-dioxane initiated by hydroxyl (OH) radicals or chlorine (Cl) atoms has been studied to understand its atmospheric degradation. nih.gov These reactions lead to ring-opening and the formation of several key products. nih.gov

The major products identified from the OH radical-initiated oxidation of 1,3-dioxane in the presence of NOx are detailed in the table below. nih.gov The yields of these products show little variation with O2 partial pressure or the specific oxidizing agent (OH vs. Cl), suggesting a common degradation pathway following initial radical formation. nih.gov

| Product | Average Molar Yield (%) |

|---|---|

| (2-oxoethoxy)methyl formate (B1220265) | 50 ± 5 |

| Formic acid | 41 ± 2 |

| Methylene glycol diformate | 3 ± 1 |

In terms of reduction, the 1,3-dioxane ring is highly stable and is often used as a protecting group during reductions of other functionalities within a molecule using common reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). thieme-connect.de Substitution reactions directly on the saturated carbon atoms of the dioxane ring are uncommon unless activated by an adjacent functional group.

Cycloaddition Reactions and Heterocyclic Ring Transformations

The dual functionality of this compound makes it a potentially valuable substrate for constructing more complex heterocyclic systems through cycloaddition and related transformations.

1,3-Dipolar Cycloadditions Involving Dioxane-Amines

1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles, occurring between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). wikipedia.org The amine group in the target compound can be chemically modified to generate a 1,3-dipole. For instance, oxidation of the amine could lead to a nitrone, or conversion to an azide (B81097) would provide another classic 1,3-dipole. This modified dioxane derivative could then react with a suitable dipolarophile.

While direct examples involving this compound are not prominent in the literature, related strategies have been employed. For example, isoxazoles bearing a dioxane acetal have been used in fluorination reactions, with the resulting products being valuable for further functionalization after deprotection of the acetal. academie-sciences.fr This demonstrates the compatibility of the dioxane ring with cycloaddition-related chemistries. The reaction of a transient nitrone with a tethered alkene (an intramolecular 1,3-dipolar cycloaddition) is a common strategy for synthesizing complex alkaloids, showcasing the utility of this reaction type. researchgate.net

Domino Reactions in the Synthesis of Fused Heterocycles

Domino reactions, or cascade reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. nih.govnih.gov These reactions are instrumental in the rapid assembly of complex molecular architectures, particularly fused heterocyclic systems. chim.itresearchgate.net

A relevant example involves the three-component domino reaction of aldehydes, 3-methyl-5-aminopyrazole, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). nuph.edu.uaresearchgate.net This reaction proceeds regioselectively to form fused pyrazolo[3,4-b]pyridone systems. nuph.edu.uaresearchgate.net Although this reaction uses a dioxane-dione, it illustrates a powerful precedent for how a molecule containing both an amine and a dioxane-related structure could participate in a cascade sequence to build fused rings. The reaction is believed to proceed through an initial Knoevenagel condensation, followed by a Michael addition of the aminopyrazole, and subsequent intramolecular cyclization and condensation.

Illustrative Domino Reaction Sequence

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | Aldehyde + Dioxane-dione | Alkylidene Dioxane-dione | Knoevenagel Condensation |

| 2 | Alkylidene Dioxane-dione + Aminopyrazole | Michael Adduct | Michael Addition |

| 3 | Michael Adduct | Fused Heterocycle | Intramolecular Cyclization/Condensation |

Paternó-Büchi Reactions and Oxetane (B1205548) Formation via Dioxane Derivatives

The Paternó-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state, yielding an oxetane ring. mdpi.comrsc.org The reaction can be initiated by both singlet and triplet excited states of the carbonyl compound, often proceeding through an intermediate exciplex or a 1,4-biradical. rsc.orgcambridgescholars.com

The participation of a 1,3-dioxane derivative in a Paternó-Büchi reaction would typically require the presence of either a carbonyl or an alkene functionality. For this compound itself, direct participation is unlikely as it lacks the necessary unsaturated groups. However, a derivative, such as one containing a C=C double bond within the dioxane ring (e.g., a dioxene) or attached to it, could theoretically act as the alkene component. For example, reactions of electron-rich alkenes like enol ethers with excited carbonyls are well-documented. mdpi.com A 4-methylene-1,3-dioxane derivative could potentially serve as the alkene partner in such a reaction, leading to the formation of a spirocyclic oxetane.

Enolate Chemistry and Carbon-Carbon Bond Formation

Enolates are highly versatile nucleophilic intermediates crucial for carbon-carbon bond formation. bham.ac.ukmasterorganicchemistry.com They are typically formed by deprotonating the α-carbon of a carbonyl compound. masterorganicchemistry.com While this compound does not possess a carbonyl group to directly form a standard enolate, related dioxane structures can engage in enolate-type chemistry.

A key transformation involves 4-methylene-1,3-dioxane derivatives. When these compounds are treated with a Lewis acid, they can undergo cleavage of the acetal C-O bond to generate an oxonium–enolate intermediate. thieme-connect.de This intermediate is reactive and can undergo recyclization to form a tetrahydropyran-4-one, a reaction analogous to the Ferrier rearrangement in carbohydrate chemistry. thieme-connect.de This process demonstrates that the 1,3-dioxane framework can serve as a precursor to enolate-like species, enabling subsequent carbon-carbon or carbon-heteroatom bond formations. The generation of such an intermediate opens pathways for reactions with various electrophiles at the carbon nucleophilic center, providing a route for functionalization of the heterocyclic core.

Deprotonation and Reactivity of 1,3-Dioxan-5-one (B8718524) Enolates

The generation of enolates from 1,3-dioxan-5-ones is a critical step for subsequent carbon-carbon bond formation. Deprotonation of these ketones has been studied, revealing important considerations for achieving desired reactivity. cdnsciencepub.com

It has been established that 1,3-dioxan-5-ones can be deprotonated using strong bases like lithium diisopropylamide (LDA) to form the corresponding lithium enolates. cdnsciencepub.comcdnsciencepub.com However, this reaction is not without challenges. A competing reaction is the reduction of the carbonyl group by LDA, which acts as a hydride donor, leading to the formation of the corresponding 1,3-dioxan-5-ol. cdnsciencepub.com This side reaction is more significant in 2-alkyldioxanones (acetals) compared to 2,2-dialkyldioxanones (ketals) like the 2,2-dimethyl derivative. cdnsciencepub.comcdnsciencepub.com

Another competing pathway is self-aldolization, which can occur when the generated enolate reacts with the starting ketone. cdnsciencepub.com For instance, deprotonation of 2,2-dimethyl-1,3-dioxan-5-one (B43941) with LDA followed by an aqueous quench can yield substantial amounts of the self-aldol product. cdnsciencepub.com To minimize these side reactions, Corey's internal quench procedure can be employed to trap the enolate as a silyl (B83357) enol ether. cdnsciencepub.com Chiral lithium amide bases have also been used to achieve enantioselective deprotonation of certain 1,3-dioxan-5-ones. cdnsciencepub.comusask.ca

| Base/Conditions | Substrate Type | Primary Product | Competing Products | Ref. |

| Lithium Diisopropylamide (LDA) | 2,2-dialkyldioxanone | Lithium Enolate | Carbonyl Reduction, Self-Aldol Product | cdnsciencepub.comcdnsciencepub.com |

| LDA, then TMSCl (Corey's Quench) | 2,2-dialkyldioxanone | Silyl Enol Ether | Minimized Reduction | cdnsciencepub.com |

| Chiral Lithium Amides | Prochiral dioxanone | Enantioenriched Enolate | - | cdnsciencepub.comusask.ca |

Stereoselective Aldol (B89426) Additions and Carbon Skeleton Diversification

The lithium and boron enolates derived from 1,3-dioxan-5-ones are powerful intermediates for diversifying the carbon skeleton through stereoselective aldol additions. usask.caresearchgate.net These reactions are crucial for constructing polyoxygenated natural products and monosaccharide derivatives. usask.caresearchgate.net

The addition of lithium enolates of 2,2-dimethyl-1,3-dioxan-5-one to various aldehydes has been shown to be highly threo-(or anti)-selective. cdnsciencepub.com This stereochemical outcome is consistent with the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. cdnsciencepub.comharvard.edu In this model, the substituents of both the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, leading to the observed anti diastereoselectivity. harvard.edu

Boron enolates, generated in situ from 1,3-dioxan-5-ones, also react with aldehydes to give the corresponding anti-aldol product with high selectivity and in high yield. researchgate.net The level of diastereoselectivity can be influenced by the choice of metal in the enolate and the structure of the aldehyde. For example, lithium enolates provide high anti-selectivity with aldehydes that are branched at the α-position. researchgate.net This reliable stereocontrol makes aldol additions a valuable tool for carbon skeleton diversification, allowing for the synthesis of complex molecules with defined stereochemistry. researchgate.net

| Enolate Type | Aldehyde | Major Diastereomer | Selectivity (anti:syn) | Ref. |

| Lithium Enolate | Various Aldehydes | anti (threo) | High | cdnsciencepub.com |

| Boron Enolate | Benzaldehyde (B42025) | anti | up to 96:4 | researchgate.net |

| Lithium Enolate | α-Branched Aldehydes | anti | High | researchgate.net |

Mechanistic Studies on Amination Reactions with Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis. mdpi.com Mechanistic studies have provided insight into their reactions with amines, which typically act as nucleophiles. nih.govresearchgate.net

One common reaction involves the nucleophilic attack of an amine on an acyl Meldrum's acid derivative to form β-ketoamides. researchgate.net Mechanistic studies suggest that the free acid form of the acyl Meldrum's acid is the reactive intermediate, rather than its anionic form. The reaction proceeds through the addition of the amine to the carbonyl group, followed by the collapse of the tetrahedral intermediate and loss of the Meldrum's acid moiety. researchgate.net

In another pathway, certain Meldrum's acid derivatives can function as Michael acceptors. nih.gov The reaction of an amine with these derivatives is pH-dependent, with faster rates observed at higher pH values (e.g., pH 10). This is attributed to the need for the amine to be in its neutral, nucleophilic form. nih.gov The reaction can sometimes lead to a double addition of the amine, rendering the process irreversible and forming a stable adduct. nih.gov Furthermore, the reaction of Meldrum's acid itself with an amine in the presence of an orthoformate can lead to the formation of 5-arylaminomethylene derivatives, which are key intermediates for synthesizing other heterocyclic compounds. researchgate.net

These mechanistic principles are fundamental to understanding how amine-containing compounds, such as this compound, would interact with the broader class of Meldrum's acid derivatives, typically involving nucleophilic addition to an electrophilic carbon center.

Stereochemical and Conformational Investigations

Elucidation of Absolute and Relative Stereochemistry

The molecule 2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine possesses two stereogenic centers at the C4 and C5 positions of the dioxane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The elucidation of both the relative and absolute stereochemistry is crucial for understanding and predicting its behavior in chemical transformations.

The relative stereochemistry of the substituents on the 1,3-dioxane (B1201747) ring is defined by the cis and trans relationship between the phenyl group at C4 and the amine group at C5. In the more stable chair conformation of the ring, a trans configuration places both substituents in equatorial positions, minimizing steric strain. Conversely, a cis configuration would force one of the substituents into a sterically more demanding axial position.

The absolute stereochemistry of a specific enantiomer, (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine, has been established, indicating a trans relative stereochemistry. While direct crystallographic data for this specific parent amine is not widely published, the absolute and relative configurations of such chiral auxiliaries are typically determined unambiguously using single-crystal X-ray crystallography. mdpi.com This technique provides precise three-dimensional coordinates of the atoms, allowing for the definitive assignment of stereocenters. For related 1,3-dioxane derivatives, X-ray diffraction has been a standard method to confirm the chair conformation and the spatial orientation of substituents. nih.govresearchgate.net

Furthermore, NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JH,H) and Nuclear Overhauser Effect (NOE) experiments, serves as a powerful tool for determining the relative stereochemistry in solution. Large coupling constants between vicinal protons on the ring (e.g., H4 and H5) are indicative of a diaxial relationship, while smaller coupling constants suggest axial-equatorial or diequatorial arrangements, helping to deduce the cis or trans nature of the substituents.

Diastereoselectivity and Enantioselectivity in Synthetic Pathways and Transformations

The well-defined stereochemistry of this compound makes it a valuable chiral auxiliary in asymmetric synthesis. The (4S,5S)-enantiomer has been effectively utilized in the enantioselective synthesis of α-quaternary amino acids. This process highlights the compound's ability to control the stereochemical outcome of reactions at a remote center.

In a key transformation, (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane is used as a chiral precursor to generate a deprotonated α-aminonitrile. This intermediate is then subjected to alkylation. The steric hindrance provided by the bulky phenyl and gem-dimethyl groups on the dioxane ring directs the incoming alkyl group to one face of the molecule, resulting in high levels of stereoselectivity. This synthetic pathway has been shown to produce α-quaternary arylglycines in high optical purity, with enantiomeric excesses (ee) reaching up to 98%.

The efficiency of this stereoselective transformation is demonstrated by the range of alkylating agents that can be employed, leading to a variety of α-quaternary amino acids. The high degree of enantioselectivity underscores the effectiveness of the rigid dioxane scaffold in transferring its chiral information during the C-C bond-forming step.

| Alkylating Agent | Product (α-Quaternary Arylglycine) | Enantiomeric Excess (ee) |

|---|---|---|

| Methyl Iodide | α-Methyl Phenylglycine Derivative | 96% |

| Ethyl Bromide | α-Ethyl Phenylglycine Derivative | 97% |

| Benzyl Bromide | α-Benzyl Phenylglycine Derivative | 98% |

| Allyl Bromide | α-Allyl Phenylglycine Derivative | 95% |

Conformational Preferences of the 1,3-Dioxane Ring System

Like cyclohexane, the 1,3-dioxane ring system preferentially adopts a chair conformation to minimize torsional and steric strain. nih.gov However, the presence of two oxygen atoms in the ring introduces key differences, such as shorter C-O bond lengths compared to C-C bonds, which can influence the ring's geometry and the conformational preferences of its substituents.

For this compound, the conformational equilibrium is dominated by a chair form. The substituents on the ring exert significant steric influence, dictating the most stable arrangement.

C2 Substituents: The gem-dimethyl group at the C2 position is sterically demanding. In a chair conformation, one methyl group will be axial and the other equatorial.

C4 and C5 Substituents: The relative stability of the chair conformers is primarily determined by the positions of the bulky phenyl and amino groups. To minimize energetically unfavorable 1,3-diaxial interactions, large substituents overwhelmingly prefer to occupy equatorial positions. libretexts.org

In the case of the trans-(4S,5S) isomer, the most stable conformation is a chair where both the C4-phenyl group and the C5-amino group are in equatorial positions. This arrangement avoids significant steric clashes with the axial substituents at other ring positions. Quantum-chemical studies on related 5-phenyl-1,3-dioxanes have shown that the equatorial orientation of the phenyl group is energetically favored. researchgate.net The amino group at C5 would also favor an equatorial position to reduce steric hindrance.

| Position | Substituent | Preferred Orientation | Reason |

|---|---|---|---|

| C2 | gem-Dimethyl | One axial, one equatorial | Fixed geometry |

| C4 | Phenyl | Equatorial | Minimization of 1,3-diaxial steric strain |

| C5 | Amino | Equatorial | Minimization of 1,3-diaxial steric strain |

Studies on Epimerization Equilibria and Stereochemical Stability

The stereochemical stability of this compound is a critical factor for its use as a chiral auxiliary. Epimerization, the change in configuration at one of multiple stereocenters, would lead to a loss of enantiomeric purity and diminish its effectiveness in asymmetric synthesis. The potential sites for epimerization in this molecule are C4 and C5.

Epimerization at a stereocenter typically requires a plausible chemical pathway for the temporary removal and reintroduction of a substituent or the inversion of the center, often involving the formation of a planar, achiral intermediate. For the C5 position, which is adjacent to the amine group, a potential mechanism for epimerization could involve the abstraction of the proton at C5 (the α-proton to the amino group). This would form a carbanion, which, if it were to adopt a planar geometry, could be re-protonated from either face, leading to a mixture of epimers. However, the acidity of this C-H bond is generally low, and such epimerization would likely require strong basic conditions that are not typical for many applications of this compound. nih.gov

The stereocenter at C4, bearing the phenyl group, is part of an acetal (B89532) linkage. Acetal structures are generally stable under neutral and basic conditions but can be labile in the presence of acid. nih.gov Acid-catalyzed hydrolysis could lead to the opening of the dioxane ring to form an acyclic intermediate. While ring-closing could potentially lead to the formation of a different stereoisomer, the thermodynamic preference for the diequatorial trans isomer would likely drive the equilibrium towards the most stable configuration.

Spectroscopic and Structural Characterization Methodologies

Computational and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivitygoogle.combocsci.com

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, which in turn governs their reactivity. DFT calculations for 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine involve solving the Kohn-Sham equations to approximate the electron density and, from it, derive the molecule's energy and other properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide reliable results for organic molecules. google.comscribd.com

A fundamental step in computational analysis is to find the molecule's most stable three-dimensional structure, known as geometric optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding equilibrium bond lengths and angles. For this compound, this optimization would likely confirm a chair conformation for the 1,3-dioxane (B1201747) ring as the most stable arrangement. uea.ac.uk

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3400 |

| N-H (amine) | Asymmetric Stretch | 3500 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | 2990-2850 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-N | Stretch | 1250-1020 |

| C-O (dioxane) | Asymmetric Stretch | 1150-1085 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red areas indicate regions of high electron density (nucleophilic sites), while blue areas denote electron-deficient regions (electrophilic sites). For this compound, the MEP would likely show the most negative potential (red) around the oxygen atoms of the dioxane ring and the nitrogen atom of the amine group, identifying them as primary sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. google.com NBO analysis can quantify the stabilization energy (E2) associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions often indicate important electronic effects that influence the molecule's stability and reactivity. For instance, the analysis would likely reveal strong interactions involving the lone pairs of the nitrogen and oxygen atoms.

Advanced Quantum Chemical Calculations for Reaction Mechanismsbocsci.com

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants and products. Calculating the energy barrier of a transition state allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism. For this compound, such calculations could be used to study its behavior in various organic reactions, such as N-alkylation or acylation, providing insights that are critical for synthetic applications.

Computational Conformational Analysis and Stereochemical Predictionbocsci.com

The 1,3-dioxane ring is a classic subject for conformational analysis. For this compound, the dioxane ring is expected to adopt a chair conformation. However, other, higher-energy conformations like twist-boat forms also exist. Computational methods can be used to calculate the relative energies of these different conformers and the energy barriers for interconversion between them.

Furthermore, the molecule possesses stereocenters, leading to the possibility of different stereoisomers. Computational studies are crucial for predicting the most stable diastereomers and for understanding the factors that govern stereoselectivity in reactions involving this compound. By calculating the energies of different stereoisomeric products and transition states, chemists can predict the stereochemical outcome of a reaction, which is particularly important in the synthesis of chiral molecules. For example, studies on related 1,3-dioxanes have used quantum-chemical calculations to determine the conformational energies of substituents on the ring.

Advanced Applications in Synthetic Chemistry and Materials Science

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine as a Chiral Building Block

The rigid, stereochemically defined structure of this compound makes it an invaluable chiral building block. The 1,3-dioxane (B1201747) ring system locks the relative stereochemistry of the substituents at the C4 and C5 positions, providing a reliable scaffold for the construction of complex molecular architectures.

Design and Synthesis of Complex Chiral Molecules

The inherent chirality and functional group arrangement in this compound facilitate its use in the synthesis of intricate chiral molecules. Organic chemists leverage such building blocks to introduce specific stereocenters into a target molecule, a critical step in the total synthesis of natural products and pharmaceuticals. The protected diol within the dioxane ring and the available amine group offer orthogonal handles for sequential chemical modifications. This structural feature allows for controlled, stepwise elaboration into more complex systems, such as polycyclic alkaloids or macrocyclic compounds, where precise spatial arrangement of functional groups is paramount for biological activity. The synthesis of chiral diamines and their derivatives, for instance, often relies on such well-defined precursors to ensure stereochemical integrity in the final product. acs.org

Precursors for Optically Active Amines and Fine Chemicals

This compound is a direct precursor to valuable optically active 1,2-amino alcohols upon deprotection of the dioxane ring. Chiral amino alcohols are privileged structures in organic synthesis, serving as key intermediates for pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. The synthesis of these fine chemicals benefits from the high enantiomeric purity of the starting dioxane derivative. For example, derivatives of 1,3-dioxane are used as intermediates in the synthesis of compounds like 4(1H)quinolones, which are precursors for various therapeutic agents. researchgate.net The strategic placement of the amine and the protected diol allows for selective transformations, leading to a diverse array of valuable chiral molecules.

Catalytic Roles of 1,3-Dioxane-5-amine Derivatives

Derivatives of 1,3-dioxane-5-amines are increasingly recognized for their potential in asymmetric catalysis. By modifying the core structure, researchers can develop novel organocatalysts and chiral ligands that effectively control the stereochemical outcome of chemical reactions.

Development of Asymmetric Organocatalysts

The amine functionality within the 1,3-dioxane scaffold is a key feature for the development of asymmetric organocatalysts. Chiral primary and secondary amines are known to activate substrates through the formation of enamine or iminium ion intermediates. rsc.orgnih.gov Derivatives of this compound can be incorporated into more complex structures, such as bifunctional amine-thioureas, which utilize hydrogen bonding to further organize the transition state and enhance enantioselectivity. rsc.org The rigid dioxane framework helps to create a well-defined chiral pocket around the catalytic site, influencing the facial selectivity of reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.

Below is a table showing the performance of a representative bifunctional amine-thiourea catalyst in an asymmetric Michael addition, illustrating the high levels of stereocontrol achievable with such systems.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 10 | Toluene | 24 | 95 | 92 |

| 2 | 10 | CH2Cl2 | 48 | 88 | 85 |

| 3 | 5 | Toluene | 36 | 93 | 91 |

| 4 | 5 | THF | 48 | 75 | 80 |

This table presents representative data for bifunctional amine-thiourea catalysts in asymmetric synthesis to illustrate the concept.

Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The amine group, along with the oxygen atoms of the dioxane ring or a second nitrogen atom introduced through derivatization, can act as coordination sites for metal centers. This allows derivatives of this compound to function as chiral ligands in a wide range of metal-catalyzed asymmetric reactions. acs.org Chiral diamine ligands, for example, are highly effective in copper-catalyzed cross-coupling reactions and rhodium- or ruthenium-catalyzed asymmetric hydrogenations. mdpi.comnih.gov The rigid backbone of the dioxane ring effectively translates chiral information from the ligand to the catalytic center, leading to high enantioselectivity in the formation of C-C, C-N, and C-O bonds. nih.gov

The following table summarizes the application of chiral diamine-type ligands in a selection of metal-catalyzed reactions, demonstrating their versatility and effectiveness.

| Metal Catalyst | Ligand Type | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Cu(OAc)2 | Chiral Diamine | Reductive Coupling | Imine | 90 | >99 |

| [Rh(COD)Cl]2 | Chiral Diamine | Hydrogenation | Ketone | 98 | 95 |

| RuCl2(PPh3)3 | Chiral Diamine | Transfer Hydrogenation | Imine | 92 | 97 |

| Pd2(dba)3 | Chiral Diamine | Allylic Alkylation | Allyl Acetate | 89 | 94 |

This table provides illustrative examples of reactions where chiral diamine ligands, structurally related to derivatives of the title compound, are used. acs.org

Pharmacophore Design and Medicinal Chemistry Applications

The 1,3-dioxane ring is a structural motif found in numerous bioactive molecules and serves as a valuable component in pharmacophore design. nih.govresearchgate.net This rigid scaffold can act as a bioisosteric replacement for other chemical groups, helping to improve pharmacokinetic properties or lock a molecule into a biologically active conformation. The combination of a phenyl ring and an amine group, as seen in this compound, is a common feature in many pharmacologically active agents that target the central nervous system, such as those interacting with adrenergic, dopamine, or serotonin (B10506) receptors. mdpi.com

Derivatives of 1,3-dioxane have been investigated for a range of therapeutic applications, including as cytotoxic agents, antimuscarinic agents, and novel bacterial topoisomerase inhibitors. nih.govnih.gov The defined spatial orientation of the phenyl and amine substituents, enforced by the dioxane ring, is critical for specific interactions with biological targets like enzymes or receptors. Medicinal chemists can exploit this scaffold to systematically explore the structure-activity relationship (SAR) of a drug candidate, fine-tuning its potency and selectivity.

Structural Design Principles for Enhanced Bioavailability and Stability

While specific pharmacokinetic studies for this compound are not extensively detailed in the available literature, its molecular architecture provides insight into principles for designing stable and bioavailable compounds. The 1,3-dioxane ring is a cyclic acetal (B89532), a functional group known for its stability in basic, oxidative, and reductive environments, while being labile under acidic conditions. thieme-connect.de This pH-dependent stability is a key design principle in drug delivery, for instance, in creating prodrugs that release the active component in specific physiological environments.

The stereochemical configuration of the molecule is rigidly defined by the chair conformation of the dioxane ring, which is further locked by the presence of the C4-phenyl group and the C2-gem-dimethyl groups. This structural rigidity is crucial for its role as a chiral auxiliary, ensuring high stereocontrol in asymmetric syntheses. nih.gov From a metabolic stability perspective, the gem-dimethyl group can provide steric shielding, potentially hindering access by metabolic enzymes and thereby increasing the compound's half-life. The incorporation of cyclic moieties, such as the dioxane ring, into drug candidates has been explored as a strategy to enhance metabolic stability by constraining the molecule's conformation. nih.gov Furthermore, a common strategy to enhance both metabolic stability and bioavailability in drug candidates is the introduction of fluorine atoms; while absent in the parent compound, this remains a viable design modification for its derivatives. academie-sciences.frmdpi.com

Key Structural Features and Their Implications:

| Feature | Implication for Stability & Bioavailability |

| 1,3-Dioxane Ring | Stable to base, oxidation, reduction; labile to acid. thieme-connect.de Potential for pH-targeted drug release. |

| Rigid Chair Conformation | Provides high stereochemical stability, crucial for predictable receptor binding. |

| Gem-dimethyl Group | May offer steric hindrance to metabolic enzymes, potentially increasing in vivo stability. |

| Phenyl Group | Increases lipophilicity, which can influence absorption and distribution. |

Synthetic Intermediates for Pharmaceutical Agents Targeting Specific Systems

The primary application of this compound in medicinal chemistry is as a chiral building block for complex pharmaceutical agents. Its well-defined stereochemistry makes it an ideal starting material for synthesizing enantiomerically pure drugs.

A prominent example is its use in the synthesis of JNJ-10397049 , a potent and selective antagonist of the orexin-2 (OX₂) receptor. wikipedia.org The chemical name, N-(2,4-Dibromophenyl)-N'-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]-urea, confirms that the parent amine is a direct precursor to this therapeutic candidate. The orexin (B13118510) system is a key regulator of sleep and wakefulness in the central nervous system. By blocking the OX₂ receptor, JNJ-10397049 exhibits sleep-promoting effects, making it a valuable tool for studying sleep disorders and a potential therapeutic agent for insomnia. wikipedia.orgmedchemexpress.com

The compound also serves as a chiral auxiliary in the asymmetric Strecker synthesis of α-quaternary arylglycines. These non-proteinogenic amino acids are critical components in various peptidomimetics and other pharmaceutically active molecules. The rigid dioxane framework guides the stereoselective addition of nucleophiles, after which the auxiliary can be cleaved to yield the desired optically pure amino acid.

Pharmaceutical Agents Derived from this compound:

| Pharmaceutical Agent | Target System | Therapeutic Application/Potential |

| JNJ-10397049 | Central Nervous System (Orexin System) | Selective OX₂ receptor antagonist for the treatment of sleep disorders. wikipedia.orgpatsnap.com |

| α-Quaternary Arylglycines | Various (Building Blocks) | Key intermediates for a wide range of pharmaceuticals, including enzyme inhibitors and receptor ligands. |

| Renin Inhibitors | Renin-Angiotensin System | The related 2,2-dimethyl-4-phenylpiperazin-5-one scaffold has been used to develop potent renin inhibitors for hypertension. researchgate.netnih.gov |

Exploration in Materials Science

While direct, documented applications of this compound in materials science are not prevalent in current literature, its structure as a primary amine presents significant potential for its use as a monomer in polymer synthesis.

Development of Novel Polymeric Architectures

The amine functionality of this compound allows it to act as a monomer in polycondensation reactions. Specifically, it could be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides, or with dianhydrides to form polyimides. nih.gov

The unique features of this monomer could lead to novel polymeric architectures:

Chirality: The inherent chirality of the monomer would be transferred to the polymer backbone, resulting in optically active polymers. Such materials are of interest for chiral separation media, specialized optical films, and stereoselective catalysis.

Rigidity and Bulk: The rigid dioxane ring and the bulky phenyl group would restrict chain rotation and packing. This can lead to polymers with high glass transition temperatures (Tg) and amorphous morphologies, which often results in good solubility in organic solvents.

Functionalizability: The dioxane ring, being an acetal, could potentially be hydrolyzed under acidic conditions. If incorporated into a polymer, this offers a pathway for creating degradable materials or for post-polymerization modification of the polymer backbone.

The synthesis of polyamides from various diamines and diols is a well-established, environmentally benign process that can be achieved through catalytic methods that liberate hydrogen gas as the only byproduct. elsevierpure.comexlibrisgroup.comresearchgate.netresearchgate.net Applying such methods to a monomer like this compound could yield novel, functional, and chiral polyamides.

High-Performance Coatings and Composite Materials with Enhanced Thermal Stability and Mechanical Strength

Polymers derived from rigid, aromatic monomers are known to exhibit superior thermal and mechanical properties. mdpi.com By incorporating this compound into a polymer backbone, such as in an aromatic polyamide or polyimide, significant enhancements in material performance could be expected.

Thermal Stability: Aromatic polyamides (aramids) and polyimides are renowned for their exceptional thermal stability and flame resistance. mdpi.comresearchgate.net The inclusion of the phenyl group from the monomer would contribute to a high decomposition temperature, making the resulting materials suitable for high-performance applications in aerospace, electronics, and automotive industries. Thermogravimetric analyses (TGA) of aromatic polyamides consistently show higher thermal stability compared to their aliphatic counterparts. elsevierpure.comresearchgate.net

Mechanical Strength: The rigidity of the monomer's structure would translate to a stiff polymer chain, leading to materials with a high Young's modulus and tensile strength. mdpi.com These properties are critical for applications in structural composites, durable coatings, and advanced fibers.

Solubility and Processability: A key challenge with high-performance aromatic polymers is often their poor solubility, which complicates processing. The bulky groups and non-coplanar structure introduced by the dioxane moiety could disrupt chain packing, potentially improving solubility in common organic solvents without significantly compromising thermal stability. This would allow for the creation of thin films and coatings via solution-casting techniques.

Expected Property Enhancements in Hypothetical Polymers:

| Structural Feature of Monomer | Expected Polymer Property | Rationale |

| Phenyl Group | High Thermal Stability, Mechanical Strength | Aromatic rings in the polymer backbone increase chain rigidity and decomposition temperature. mdpi.com |

| Rigid Dioxane Ring | High Glass Transition Temperature (Tg) | Restricted bond rotation leads to a higher temperature requirement for the transition from a glassy to a rubbery state. |

| Bulky, Non-planar Structure | Enhanced Solubility, Amorphous Nature | Disruption of intermolecular packing prevents crystallization and allows solvent molecules to permeate. |

| Chiral Centers | Optical Activity | The stereospecific nature of the monomer is retained in the polymer chain. |

Conclusion and Future Perspectives in the Research of 2,2 Dimethyl 4 Phenyl 1,3 Dioxan 5 Amine

Synthesis and Reactivity Paradigms: A Summary of Key Contributions

The synthesis of 5-amino-1,3-dioxane derivatives, a class to which 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine belongs, has been approached through several strategic pathways. A prevalent method involves the catalytic hydrogenation of the corresponding 5-nitro-1,3-dioxane (B6597036) precursors. google.com This approach benefits from the accessibility of nitro-alkanes as starting materials. For instance, the cyclization of 2-nitro-1,3-propanediol with a suitable ketone, such as acetone, in the presence of a Lewis acid like boron trifluoride etherate, can yield the 5-nitro-2,2-dialkyl-1,3-dioxane intermediate. google.com Subsequent reduction of the nitro group, a well-established transformation in organic synthesis, would then afford the desired 5-amino-1,3-dioxane.

An alternative and potentially safer route circumvents the use of potentially unstable nitro compounds by proceeding through a 5-oxime intermediate. google.com This method involves the oximation of a 1,3-dioxan-5-one (B8718524), followed by reduction of the oxime to the primary amine. google.com The reduction can be achieved using various standard reducing agents or through catalytic hydrogenation. google.com This strategy offers a robust and industrially scalable process for accessing 5-amino-1,3-dioxanes. google.com

The reactivity of the this compound can be inferred from its constituent functional groups. The primary amino group is expected to exhibit typical nucleophilic behavior, participating in reactions such as acylation, alkylation, and Schiff base formation. The 1,3-dioxane (B1201747) ring, being a cyclic acetal (B89532), is generally stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to reveal the underlying 1,3-diol and carbonyl functionalities. thieme-connect.de This inherent reactivity provides a handle for further synthetic transformations and deprotection strategies.

A summary of plausible synthetic precursors and their corresponding reactions is presented in the table below.

| Precursor Compound | Reaction Type | Product |

| 5-Nitro-2,2-dimethyl-4-phenyl-1,3-dioxane | Catalytic Hydrogenation | This compound |

| 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-one | Oximation, then Reduction | This compound |

Stereochemical Control and Functional Diversification: Current Achievements

The presence of stereocenters at the C4 and C5 positions of the 1,3-dioxane ring in this compound introduces the possibility of diastereomers. The stereochemical outcome of the synthesis is a critical aspect, as different stereoisomers can exhibit distinct biological activities and physical properties. Research into the stereoselective synthesis of substituted 1,3-dioxanes has yielded several effective strategies.

For instance, the stereoselective reduction of a 5-oxo-1,3-dioxane can be achieved using sterically demanding hydride reagents to favor the formation of one diastereomer over the other. thieme-connect.com The choice of reducing agent, such as L-Selectride® for the synthesis of cis-isomers and LiAlH4 for trans-isomers of 5-hydroxy-1,3-dioxanes, demonstrates the high degree of control that can be exerted over the stereochemistry at the C5 position. thieme-connect.com Similar principles could be applied to the synthesis of the target amine via reductive amination of the corresponding ketone.

Functional diversification of the this compound scaffold can be readily achieved by leveraging the reactivity of the primary amino group. This allows for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships in various applications.

The following table summarizes key aspects of stereochemical control in related systems.

| Synthetic Strategy | Stereochemical Outcome | Reference |

| Stereoselective reduction of 5-oxo-1,3-dioxanes | Control over cis/trans diastereomers at C5 | thieme-connect.com |

| Acetalization of 1,3-diols with aldehydes | Formation of specific diastereomers based on reaction conditions | acs.org |

Future Directions and Unexplored Avenues in Dioxane-Amine Chemistry

The field of dioxane-amine chemistry, while not as extensively explored as other heterocyclic systems, holds considerable promise for future research and development. The structural rigidity of the 1,3-dioxane ring, combined with the functional versatility of the amino group, makes these compounds attractive scaffolds for the design of novel molecules with tailored properties.

One promising avenue for future research is the exploration of this compound and its derivatives as potential therapeutic agents. The 1,3-dioxane motif is found in a number of biologically active compounds, and the introduction of an amino group provides a key site for interaction with biological targets. nih.gov Systematic modification of the substituents on the dioxane ring and the amino group could lead to the discovery of new compounds with interesting pharmacological profiles.

The development of novel catalytic methods for the asymmetric synthesis of this compound and its analogues is another important area for future investigation. While stereoselective methods for related compounds exist, the development of highly efficient and enantioselective catalytic routes would significantly advance the field. This would enable the synthesis of enantiomerically pure materials, which is often a prerequisite for pharmacological studies.

Furthermore, the application of dioxane-amines in materials science is an area that is ripe for exploration. The rigid dioxane core could be incorporated into polymers or other materials to impart specific physical properties. The amino group could serve as a reactive handle for cross-linking or for the attachment of other functional moieties. The global market for 1,3-dioxane is projected to grow, driven by its use as a solvent and in the production of various chemicals, suggesting a growing interest in dioxane chemistry. pmarketresearch.comresearchandmarkets.comfactmr.com

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine, and how are intermediates characterized?

The compound is synthesized via a multi-step process starting from cinnamic alcohol. Key steps include bromination to form 2-bromo-1-phenyl-1,3-propandiol, protection of hydroxyl groups as a ketal with acetone, and subsequent amination with ammonia to yield an isomeric mixture of D,L-threo-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane. Separation of enantiomers is achieved using D-tartaric acid, followed by alkaline hydrolysis. Intermediates are characterized via , , and NMR, X-ray crystallography, and HR-ESI-MS .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Structural confirmation relies on -NMR (to identify proton environments), -NMR (for carbon backbone analysis), and X-ray crystallography (for absolute stereochemistry). Purity is assessed via HPLC with UV detection or derivatization using reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance chromatographic resolution .

Q. How is the biological activity of derivatives evaluated in preclinical studies?

Derivatives are tested for inhibitory activity using enzyme-linked assays (e.g., IC determination against targets like FLAP). For example, N-(3-methoxybenzyl)-2,2-dimethyl-5-octadecyl-1,3-dioxan-5-amine exhibited IC = 10.52 nmol/L, outperforming the reference drug MK-591 (IC = 13.78 nmol/L) .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

The amination step produces a racemic mixture of D,L-threo isomers. Resolution is achieved via diastereomeric salt formation with D-tartaric acid, followed by selective crystallization. Advanced chiral chromatography or enzymatic resolution methods may also be employed for high enantiomeric excess (>99%) .

Q. How can computational methods guide the design of bioactive derivatives?

Virtual screening tools (e.g., molecular docking) identify substituents that enhance target binding. Substituent variation at the 5-amino position (e.g., alkyl chains, aryl groups) is modeled to optimize steric and electronic interactions. For example, octadecyl chains improve lipophilicity and FLAP inhibition .

Q. What mechanistic insights explain the ring-opening reactions of 1,3-dioxane derivatives under specific conditions?

Nitration of the phenyl group in D-(−)-threo-5-dichloroacetamido-2,2-dimethyl-4-phenyl-1,3-dioxane induces ring cleavage via acid-catalyzed hydrolysis. The reaction mechanism involves protonation of the dioxane oxygen, followed by nucleophilic attack and ring scission, yielding nitro-substituted propandiol derivatives .

Q. How do structural modifications impact stability under physiological conditions?

Substituents at the 5-amino position (e.g., dichloroacetamido groups) enhance metabolic stability by reducing oxidative deamination. Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) are conducted using LC-MS to track degradation products .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or crystallographic data are addressed using SHELX programs for structure refinement. For example, SHELXL resolves overlapping electron density in X-ray data, while SHELXE aids in phase determination for challenging crystallographic models .

Q. How are hyphenated analytical techniques applied to detect trace impurities?

LC-MS/MS and GC-MS with derivatization (e.g., CNBF) are used to quantify impurities at ppm levels. For chiral impurities, chiral stationary phases (e.g., cyclodextrin-based columns) coupled with mass spectrometry provide high specificity .

Methodological Notes

- X-ray crystallography : Use SHELXL for refinement and PLATON for validation of crystallographic models .

- Stereochemical resolution : Optimize solvent systems (e.g., ethanol/water) for diastereomeric salt crystallization .

- Bioactivity assays : Validate IC values via dose-response curves with triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.